molecular formula C14H22N2 B144883 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine CAS No. 127285-09-0

1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine

Katalognummer B144883
CAS-Nummer: 127285-09-0
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: NPGJAUWAEIPXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine" is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological activities. Piperidine derivatives have been explored for their affinity and selectivity towards various receptors and transporters, which could make them valuable in treating neurological disorders and depression .

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions, as well as the use of various reagents and catalysts to introduce specific functional groups. For example, the synthesis of related compounds has been achieved through reactions involving benzotriazole, substituted aldehydes, and ammonium chloride in ethanol . Another method includes the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides in the presence of triethylamine as a base . These methods highlight the versatility and adaptability of synthetic routes to obtain a wide range of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt a chair conformation. This conformation is crucial for the biological activity of these compounds. The piperidine ring can be substituted at various positions to yield compounds with different properties and potential biological activities . The crystal structure of these compounds can be determined using X-ray crystallography, which provides detailed information about the geometry and conformation of the molecule.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including interactions with receptors and transporters in biological systems. The affinity of these compounds for dopamine, serotonin, and norepinephrine transporters can be modulated by the introduction of different substituents, which affects their potential as treatments for neurological disorders . Additionally, the reactivity of these compounds can be explored through computational methods such as density functional theory (DFT), which helps in understanding the thermodynamics of reactions under different temperature conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are critical for their development as drug candidates. For instance, one of the compounds in this class demonstrated high solubility, metabolic stability, and favorable penetration through the Caco-2 cell line, which is a model for predicting oral drug absorption . These properties, along with the selectivity and affinity for specific receptors, are essential for the successful development of these compounds as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine and related compounds have been studied for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for assessing drug-drug interactions by identifying the specific CYP isoforms involved in the metabolism of various drugs. Among the inhibitors, compounds with a piperidine structure, similar to 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine, have been highlighted for their potency and selectivity, playing a key role in deciphering the involvement of specific CYP isoforms in drug metabolism S. C. Khojasteh et al., 2011.

Dopamine D2 Receptor Ligands

Another significant application of compounds structurally related to 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine is in the development of ligands for dopamine D2 receptors. These ligands are instrumental in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship (SAR) studies of these compounds have provided insights into the pharmacophore essential for high D2 receptor affinity, highlighting the importance of the piperidine moiety and its substituents Radomír Jůza et al., 2022.

Novel Opioid Analogs

1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine derivatives have also been explored for their potential as novel opioid analogs. Research into these compounds has focused on understanding their pharmacological profile, including efficacy, potency, and safety. The exploration of these derivatives aims to develop new pain management therapies with improved safety profiles and reduced risk of dependence Sindhu M. Siddiqi et al., 2015.

Anticonvulsant Activity

Piperine and its derivatives, closely related to 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine, have shown promising anticonvulsant activities. These compounds modify the maximal electroshock seizure pattern in animal models and possess sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Research into these compounds provides a basis for the development of new antiepileptic drugs with distinct mechanisms of action Y. Pei, 1983.

Prokinetic Agents in Gastrointestinal Motility Disorders

Compounds with a substituted piperidinyl structure, similar to 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine, have been evaluated as prokinetic agents in treating gastrointestinal motility disorders. These agents facilitate or restore motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects associated with older prokinetic drugs L. Wiseman & D. Faulds, 1994.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements are P301 + P310 . The storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Eigenschaften

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGJAUWAEIPXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466530
Record name 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine

CAS RN

127285-09-0
Record name 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.31 g (3.8 mmoles) of 2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione dione (Example 2) and 0.25 mL (7.8 mmoles) of hydrazine in 20 mL of ethanol was heated under reflux for 4 hours. The solvent was removed and the residue was made basic with aqueous potassium hydroxide and extracted with chloroform to give 0.90 g of 1-(2- phenylethyl)-4-piperidinemethylamine as an oil. NMR (CDCl3): δ7.14-7.35 (m, 5H); 2.93-3.10 (d, 2H); 2.72-2.85 (m, 2H); 2.52-2.65(m, 4H); 1.92-2.05 (t, 2H); 1.61-1.87 (m, 2H); 1.08-1.48 (m, 5H) .
Name
2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.31 g (3.8 mmoles ) of 2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione (Example 2) and 0.25 mL (7.8 mmoles) of hydrazine in 20 mL of ethanol was heated under reflux for 4 hours. The solvent was removed and the residue was made basic with aqueous potassium hydroxide and extracted with chloroform to give 0.90 g of 1-(2-phenylethyl)-4-piperidinemethylamine as an oil. NMR (CDCl3): δ7.14-7.35 (m, 5H); 2.93-3.10 (d, 2H); 2.72-2.85 (m, 2H); 2.52-2.65 (m, 4H); 1.92-2.05 (t, 2H); 1.61-1.87 (m, 2H); 1.08-1.48 (m, 5H) .
Name
2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.